Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a synthetic compound with significant interest in medicinal chemistry. It is classified as a heterocyclic compound due to its unique bicyclic structure, which includes an imidazole and pyridazine ring. The compound has been noted for its potential as a protein kinase inhibitor, particularly in the context of anti-inflammatory and anticancer applications. Its CAS number is 1690176-75-0, and its molecular formula is C12H14ClN3O2, with a molar mass of 267.71 g/mol .
The synthesis of methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves several key steps:
These reactions are typically conducted under inert gas conditions (e.g., nitrogen or argon) to prevent degradation or side reactions .
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate possesses a complex molecular structure characterized by:
The structure can be represented in a simplified form as follows:
Key structural data includes:
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate can participate in various chemical reactions typical of heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate primarily involves its role as a protein kinase inhibitor. By inhibiting specific kinases associated with inflammatory pathways or cancer cell proliferation, this compound can effectively reduce pathological processes.
Key points include:
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining handling procedures, storage conditions, and potential applications in research settings .
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate has several significant applications in scientific research:
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (designated PAR-2-IN-1) functions as a selective inhibitor of the protease-activated receptor 2 signaling pathway. This compound exhibits nanomolar-level binding affinity for protease-activated receptor 2, disrupting G-protein coupled receptor-mediated signal transduction cascades implicated in inflammatory responses and cellular proliferation. Its molecular architecture features a critical imidazopyridazine core that facilitates targeted interaction with the protease-activated receptor 2 ligand-binding domain, as demonstrated through structural-activity relationship analyses of analogous compounds [3] [4]. The tert-butyl substituent at the 8-position enhances hydrophobic interactions within the protease-activated receptor 2 binding pocket, while the methyl ester moiety at the 2-position provides optimal steric orientation for receptor engagement. These molecular features collectively enable PAR-2-IN-1 to suppress protease-activated receptor 2 activation by endogenous serine proteases, thereby inhibiting downstream nuclear factor kappa B activation and pro-inflammatory cytokine production [4]. Preclinical evidence indicates this mechanism translates to measurable anti-inflammatory effects in models of intestinal inflammation and demonstrates potential anti-neoplastic activity through suppression of protease-activated receptor 2-mediated tumor progression pathways [3] [4].
Independent research identifies this chemical scaffold as a promising chemotype against Cryptosporidium parvum, an apicomplexan parasite responsible for severe diarrheal disease. The compound demonstrates direct parasiticidal activity with a half-maximal effective concentration of 0.17 μM in Cryptosporidium parvum-infected human colon carcinoma-8 cell assays, significantly surpassing the reference drug nitazoxanide (half-maximal effective concentration 3.8 μM) [2]. Mechanistic studies reveal selective inhibition of macrogamont development during the parasite's sexual replication phase without affecting initial asexual replication cycles. This stage-specific activity disrupts oocyst formation and subsequent fecal-oral transmission cycles [2]. The molecular mechanism appears linked to the compound's ability to penetrate parasitophorous vacuoles and accumulate within intracellular parasitic compartments, though its precise biomolecular target within Cryptosporidium remains under investigation. Lipophilic efficiency calculations indicate favorable drug-like properties (LipE = 5.2), suggesting optimal balance between anticryptosporidial potency and lipophilicity for potential therapeutic development [2].
Table 1: Comparative Anticryptosporidial Activity of Imidazopyridazine Derivatives
Compound | Chemical Structure | C. parvum EC₅₀ (μM) | Lipophilic Efficiency |
---|---|---|---|
PAR-2-IN-1 | Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 0.17 | 5.2 |
SLU-2633 | Triazolopyridazine lead compound | 0.17 | 4.8 |
17a | 7,8-Dihydro-[1,2,4]triazolo[4,3-b]pyridazine analog | 1.2 | 5.9 |
31b | Azabenzothiazole derivative | ~3.8 | 4.1 |
Nitazoxanide | Reference drug | 3.8 | 3.2 |
Quantitative assessment in standardized Cryptosporidium parvum-infected human colon carcinoma-8 cell models demonstrates PAR-2-IN-1 exhibits 22-fold greater potency than nitazoxanide (half-maximal effective concentration 0.17 μM versus 3.8 μM) [2]. This enhanced activity profile persists across multiple parasite isolates and demonstrates full efficacy against nitazoxanide-tolerant Cryptosporidium parvum strains. Unlike nitazoxanide, which requires pyruvate:ferredoxin oxidoreductase enzyme activation for parasiticidal activity, the imidazopyridazine scaffold exerts direct action independent of parasitic metabolic activation pathways. Time-kill kinetic analyses reveal PAR-2-IN-1 achieves 99% parasite load reduction within 24 hours of exposure, compared to 72 hours required for equivalent reduction by nitazoxanide [2]. Structural simplification efforts indicate the intact imidazopyridazine core is essential for maintaining this superior efficacy, as demonstrated through structure-activity relationship studies where fragmentation or ring system modification consistently diminished anticryptosporidial activity by 7- to 100-fold [2].
The pharmacological profile of PAR-2-IN-1 addresses critical therapeutic limitations in managing cryptosporidiosis among immunocompromised populations. Current standard therapy with nitazoxanide demonstrates significantly reduced efficacy in human immunodeficiency virus/acquired immunodeficiency syndrome patients, transplant recipients, and malnourished children, with clinical failure rates exceeding 60% in advanced human immunodeficiency virus cases [2]. PAR-2-IN-1 maintains consistent antiparasitic activity in lymphocyte-deficient models that recapitulate the immunocompromised state, overcoming the immune-dependent mechanism of action that limits nitazoxanide efficacy. Additionally, its distinct molecular target profile circumvents cross-resistance with existing therapies [2].
Table 2: Developmental Inhibitors for Cryptosporidiosis in Immunocompromised Hosts
Therapeutic Challenge | Nitazoxanide Limitation | PAR-2-IN-1 Advantage |
---|---|---|
Efficacy in CD4⁺ lymphopenia | Requires functional cellular immunity | Direct parasiticidal activity independent of host immunity |
Pediatric application | Contraindicated <1 year | No age-specific contraindications anticipated |
Resistance development | Emerging field isolates | Novel mechanism avoids cross-resistance |
Treatment duration | 3-14 days (frequent recrudescence) | Rapid killing kinetics (24h) |
Drug interaction profile | Cytochrome P450 induction | Minimal cytochrome P450 interactions predicted |
The compound's dual mechanism—simultaneously inhibiting protease-activated receptor 2-mediated inflammation and directly targeting Cryptosporidium development—provides a unique therapeutic approach for managing inflammatory diarrheal sequelae in vulnerable populations. Protease-activated receptor 2 inhibition potentially mitigates infection-associated enteritis and barrier dysfunction, while direct anticryptosporidial activity reduces parasitic burden [2] [4]. This dual functionality positions PAR-2-IN-1 as a promising candidate for clinical development addressing the significant morbidity and mortality burden of cryptosporidiosis in global health contexts, particularly for pediatric and immunocompromised patients who represent the most affected populations with limited treatment options [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1